Ethyl cyclohexenecarboxylate
Overview
Description
Ethyl cyclohexenecarboxylate, also known as ethoxycarbonylcyclohexane or ethyl cyclohexylformate, belongs to the class of organic compounds known as carboxylic acid esters . It is an ethyl ester resulting from the formal condensation of the carboxy group of cyclohexanecarboxylic acid with ethanol .
Molecular Structure Analysis
The molecular formula of Ethyl cyclohexenecarboxylate is C9H16O2 . The IUPAC Standard InChI is InChI=1S/C9H16O2/c1-2-11-9(10)8-6-4-3-5-7-8/h8H,2-7H2,1H3 .Physical And Chemical Properties Analysis
Ethyl cyclohexenecarboxylate is a colorless liquid with a slightly fruity aroma. It is soluble in most organic solvents and insoluble in water . The molecular weight is 156.2221 .Scientific Research Applications
Copolymerization Catalyst
Ethyl cyclohexenecarboxylate has been used in the polymer industry. For instance, it plays a crucial role in copolymerization processes, particularly when catalyzed by nonbridged half-titanocenes containing aryloxo ligands. This process significantly incorporates cyclohexene into the polymer chain, highlighting the importance of the substituent in the cyclopentadienyl fragment for efficient cyclohexene incorporation (Wang, Fujiki, & Nomura, 2005).
Biocatalytic Synthesis
In the field of green chemistry, ethyl cyclohexenecarboxylate derivatives have been transformed into chiral cyclic γ-oxoesters through a multi-step biocatalytic process. These chiral cyclic γ-oxoesters serve as valuable building blocks for synthesizing active pharmaceutical ingredients. This biocatalytic procedure, which includes allylic hydroxylation, alcohol oxidation, and alkene reduction, provides advantages in terms of selectivity and reduced environmental impact compared to chemical methods (Brenna et al., 2017).
Photochemical Decarboxylation and Transesterification
In the domain of organic chemistry, ethyl cyclohexenecarboxylate derivatives have been subjected to photochemical reactions. For example, mesityl cyclohexanecarboxylate undergoes photodecarboxylation to form cyclohexylmesitylene. Moreover, in the presence of a catalytic amount of acid and ethanol as a nucleophile, the same compound can undergo transesterification, affording its ethyl ester in almost quantitative yield upon irradiation (Mori, Wada, & Inoue, 2000).
Catalyst for C-N, C-O, and C-S Coupling Reactions
Ethyl 2-oxocyclohexanecarboxylate has been used as a novel, efficient, and versatile ligand in copper-catalyzed coupling reactions. This compound has facilitated the synthesis of a variety of products including N-arylamides, N-arylimidazoles, aryl ethers, and aryl thioethers under mild conditions, demonstrating its utility as a versatile ligand in organic synthesis (Lv & Bao, 2007).
properties
IUPAC Name |
ethyl cyclohexene-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-2-11-9(10)8-6-4-3-5-7-8/h6H,2-5,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDKVSEUEUWKMFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00167223 | |
Record name | Ethyl cyclohexenecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00167223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl cyclohexenecarboxylate | |
CAS RN |
1617-22-7 | |
Record name | 1-Cyclohexene-1-carboxylic acid, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1617-22-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl cyclohexenecarboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001617227 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl cyclohexenecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00167223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl cyclohexenecarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.065 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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